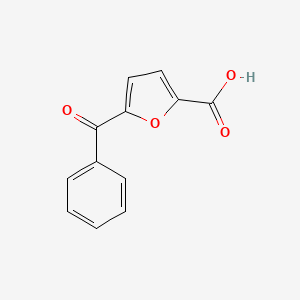

5-Benzoylfuran-2-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-Benzoylfuran-2-carboxylic acid can be achieved through several methods:

Dehydration of Phenoxyalkanone: This method involves the dehydration of phenoxyalkanone under acidic conditions.

Dehydration of o-Hydroxybenzophenone: Another common method is the dehydration of o-hydroxybenzophenone under acidic conditions.

Decarboxylation of o-Acetylphenoxyacetic Acid: This method involves the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions.

Cyclization of o-Hydroxybenzophenone: Cyclization of o-hydroxybenzophenone is another method used to construct the benzofuran ring.

Analyse Des Réactions Chimiques

5-Benzoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with benzofuran derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

5-Benzoylfuran-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Biology: Studies have shown its potential in modulating immune responses and inhibiting cancer cell growth.

Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 5-Benzoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

5-Benzoylfuran-2-carboxylic acid can be compared with other benzofuran derivatives:

Activité Biologique

5-Benzoylfuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Synthesis

This compound is derived from the benzofuran scaffold, which is known for its extensive biological activities. The compound can be synthesized through various methods, including microwave-assisted reactions that enhance yields and reduce reaction times. A notable synthesis method involves the Perkin rearrangement of halocoumarins, leading to high yields of benzofuran derivatives with potential therapeutic applications .

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer activity. For instance, studies have shown that certain benzofuran-based carboxylic acids act as inhibitors of carbonic anhydrase IX (hCA IX), a target implicated in tumorigenicity. These compounds demonstrated submicromolar inhibition constants (KIs) ranging from 0.56 to 0.91 μM, indicating potent activity against cancer cell lines such as MDA-MB-231 .

Table 1: Inhibition Constants (KIs) of Benzofuran Derivatives Against hCA IX

| Compound | KI (μM) |

|---|---|

| 9b | 0.91 |

| 9e | 0.79 |

| 9f | 0.56 |

In addition to enzyme inhibition, these compounds have been shown to induce cell cycle disturbances and apoptosis in cancer cells. For example, treatment with derivative 9e resulted in significant cell cycle arrest at the G2-M phase and increased sub-G1 populations, indicative of apoptotic processes .

Antimicrobial Activity

The benzofuran scaffold also exhibits antimicrobial properties. Various studies have highlighted the effectiveness of benzofuran derivatives against pathogens such as Mycobacterium tuberculosis and other bacterial strains. Compounds derived from the benzofuran structure have been reported to possess low toxicity towards mammalian cells while demonstrating significant antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | M. tuberculosis H37Rv |

| Compound B | 0.78-3.12 | Various bacterial strains |

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzofuran derivatives have shown anti-inflammatory, antifungal, and analgesic properties. The wide range of biological activities associated with these compounds makes them valuable candidates for drug development .

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

- Antitumor Activity : A study demonstrated that a series of benzofuran-2-yl compounds exhibited significant anticancer activity against ovarian cancer cell lines, with one compound showing an inhibition rate of 59% on Src kinase at a concentration of 10 μM .

- Antimicrobial Screening : A set of benzofuran derivatives was tested against multiple bacterial strains, revealing MIC values comparable to established antibiotics, thus supporting their potential as antimicrobial agents .

Propriétés

IUPAC Name |

5-benzoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGFSTMQCIGZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386963 | |

| Record name | 5-benzoylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-51-9 | |

| Record name | 5-benzoylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.